molecular formula C10H15NO3 B2431454 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide CAS No. 1798523-15-5

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Cat. No. B2431454
CAS RN: 1798523-15-5
M. Wt: 197.234
InChI Key: XNOUBQPBPQZPII-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, “N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide” has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. Its potential as an antimicrobial agent could contribute to combating microbial resistance.

Antifungal Potential

Research on related compounds has revealed significant antifungal activity. For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives exhibited promising results, suggesting potential applications in antifungal drug development.

Cytotoxic and Anti-Proliferative Effects

In recent investigations, phenoxy thiazoles containing furan moieties were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. The compound’s unique structure may contribute to its potential as an anticancer agent .

Plant Hormone Analog

Interestingly, furan derivatives can mimic plant hormones. For example, indole-3-acetic acid, produced from tryptophan degradation in higher plants, plays a crucial role in plant growth and development. While not directly related to our compound, this highlights the diverse biological potential of furan-based molecules .

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(12)11-7-10(2,13)6-9-4-3-5-14-9/h3-5,13H,6-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOUBQPBPQZPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide

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